molecular formula C24H24N4O6 B11198240 3-[(3,4-Dimethoxyphenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3,4-Dimethoxyphenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198240
M. Wt: 464.5 g/mol
InChI Key: PKGCECJRHYVCGS-UHFFFAOYSA-N
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Description

3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes both methoxy and ethoxy functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
  • **3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(2-PROPOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C24H24N4O6/c1-4-34-19-8-6-5-7-15(19)18-12-17(24(30)31)27-22-16(13-25-28(18)22)23(29)26-14-9-10-20(32-2)21(11-14)33-3/h5-13,18,27H,4H2,1-3H3,(H,26,29)(H,30,31)

InChI Key

PKGCECJRHYVCGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=C(C=C4)OC)OC)C(=O)O

Origin of Product

United States

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